molecular formula C13H10ClF3N2 B1394315 N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1053659-65-6

N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1394315
M. Wt: 286.68 g/mol
InChI Key: VVHHWFDJOGBMOY-UHFFFAOYSA-N
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Description

“N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, including “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine”, is a topic of ongoing research . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” is characterized by the presence of a pyridine ring, a benzyl group, a chloro group, and a trifluoromethyl group .

Scientific Research Applications

Synthesis Applications

  • Photoredox Catalysis

    Eosin Y, an organic dye, was utilized as a photoredox catalyst in visible light-driven reactions involving aryl ketones and benzyl amines, leading to the efficient synthesis of 2,4,6-triarylpyridines. Benzyl amine, like N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine, played a dual role in providing aryl functionality and serving as a nitrogen donor in pyridine synthesis (Rohokale, Koenig, & Dhavale, 2016).

  • C-H Amination

    The use of pyridine as a nitrogen source in the electrochemical amination of arenes, heteroarenes, and benzylic substrates was demonstrated. This process is significant for the development of new methods for C-H functionalization (Waldvogel & Moehle, 2015).

  • Oxidative C–H Functionalization

    A novel synthetic method involving the oxidative C–H bond formation was used to create biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is notable for being metal-free and efficient (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

  • Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases

    Research on Schiff bases, like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealed insights into tautomerism and intramolecular hydrogen bonding, critical for understanding the behavior of similar compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel

    Schiff base compounds, including benzylidene-pyridine-2-yl-amine derivatives, were studied for their ability to inhibit corrosion of mild steel in hydrochloric acid. These compounds, related to N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine, displayed mixed type inhibition and increased efficiency with higher concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Corrosion Inhibition for Copper

    N-benzylidene derivative compounds, including N-benzylidene pyridin-2-amine, were investigated as corrosion inhibitors for copper in hydrochloric acid. These compounds effectively inhibited corrosion, with efficiencies up to 92% (Shabani‐Nooshabadi, Behpour, Razavi, Hamadanian, & Nejadshafiee, 2015).

Crystal and Molecular Structures

  • Crystal and Molecular Structures: The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine were determined, providing insights into the conformational differences and hydrogen-bonding interactions of these compounds, which are relevant to understanding the structural behavior of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine (Odell, McCluskey, Failes, & Tiekink, 2007).

Future Directions

The future directions for the research and application of “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” and related compounds are promising. Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)7-12(19-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHHWFDJOGBMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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